Benazepril tert-Butyl Ester-d5

Bioanalysis Pharmacokinetics LC-MS/MS

Benazepril tert-Butyl Ester-d5 (CAS 1356010-96-2) is a stable isotope-labeled analog of the angiotensin-converting enzyme (ACE) inhibitor benazepril. It features five deuterium atoms incorporated at the phenyl ring (d5), providing a mass shift of +5 Da relative to the unlabeled species, and retains the tert-butyl ester protecting group essential for regioselective synthetic transformations ,.

Molecular Formula C28H36N2O5
Molecular Weight 485.636
CAS No. 1356010-96-2
Cat. No. B562679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenazepril tert-Butyl Ester-d5
CAS1356010-96-2
Synonyms(3S)-3-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid 1,1-Dimethylethyl Ester; 
Molecular FormulaC28H36N2O5
Molecular Weight485.636
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C
InChIInChI=1S/C28H36N2O5/c1-5-34-27(33)23(17-15-20-11-7-6-8-12-20)29-22-18-16-21-13-9-10-14-24(21)30(26(22)32)19-25(31)35-28(2,3)4/h6-14,22-23,29H,5,15-19H2,1-4H3/t22-,23-/m0/s1/i6D,7D,8D,11D,12D
InChIKeyQNLLWVSHZXSUNF-HVSPQWTBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benazepril tert-Butyl Ester-d5 (CAS 1356010-96-2): A Deuterium-Labeled, Protected ACE Inhibitor Precursor for Quantitation and Synthesis


Benazepril tert-Butyl Ester-d5 (CAS 1356010-96-2) is a stable isotope-labeled analog of the angiotensin-converting enzyme (ACE) inhibitor benazepril. It features five deuterium atoms incorporated at the phenyl ring (d5), providing a mass shift of +5 Da relative to the unlabeled species, and retains the tert-butyl ester protecting group essential for regioselective synthetic transformations , . This compound serves as a critical internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays targeting benazepril and its active metabolite benazeprilat in pharmacokinetic and bioequivalence studies , .

Why Substituting Benazepril tert-Butyl Ester-d5 with Unlabeled or Differently Labeled Analogs Compromises Analytical Accuracy and Synthetic Fidelity


Generic substitution of Benazepril tert-Butyl Ester-d5 (CAS 1356010-96-2) with non-deuterated benazepril tert-butyl ester (CAS 109010-61-9) or benazepril-d5 hydrochloride (CAS 1279026-26-4) is not scientifically equivalent. The absence of five deuterium atoms in the unlabeled analog precludes its use as an internal standard in LC-MS/MS, leading to uncorrected matrix effects and reduced quantification accuracy , . Conversely, the tert-butyl ester protecting group distinguishes this compound from benazepril-d5 hydrochloride, which lacks the ester moiety and thus cannot serve as a protected synthetic intermediate for regioselective modifications in drug substance manufacturing [1]. These structural and isotopic distinctions directly impact data integrity and process reproducibility, making this specific labeled compound non-interchangeable for its intended applications.

Quantitative Differentiation of Benazepril tert-Butyl Ester-d5 (CAS 1356010-96-2) Against Key Comparators


Mass Spectrometric Differentiation: +5 Da Shift Enables Baseline Resolution in LC-MS/MS

Benazepril tert-Butyl Ester-d5 (target) exhibits a molecular ion mass shift of +5 Da relative to unlabeled Benazepril tert-Butyl Ester (comparator), providing a distinct m/z channel that eliminates isotopic overlap in triple quadrupole MS/MS detection . This 5-Da difference is sufficient to avoid cross-talk in selected reaction monitoring (SRM) transitions, whereas a d3-labeled analog would risk partial co-elution and interference in complex matrices .

Bioanalysis Pharmacokinetics LC-MS/MS

Isotopic Purity Specification: ≥98 atom% D Ensures Negligible Unlabeled Carryover

Commercially sourced Benazepril tert-Butyl Ester-d5 is specified at ≥98 atom% deuterium incorporation at the phenyl-d5 moiety, as verified by NMR and LC-MS analysis . In contrast, lower purity d5-labeled analogs (e.g., custom-synthesized batches with <95 atom% D) introduce unlabeled analyte contamination that artificially elevates baseline signal and reduces the lower limit of quantification (LLOQ) by 15-30% in MS assays [1].

Analytical Chemistry Quality Control Method Validation

Protected Ester Moiety Enables Regioselective Synthesis vs. Unprotected Benazepril-d5 Analogs

Benazepril tert-Butyl Ester-d5 retains the acid-labile tert-butyl ester protecting group, which is absent in Benazepril-d5 hydrochloride (comparator). This structural feature permits selective deprotection under mild acidic conditions (e.g., TFA/DCM) to unmask the carboxylic acid for subsequent amide coupling or conjugation reactions without affecting the deuterium label or the benzazepine core [1]. In contrast, the hydrochloride salt form cannot be used as a protected intermediate, limiting its utility to analytical standard applications only .

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Stereochemical Integrity: (2S,3S) Configuration Maintained for Biological Recognition

Benazepril tert-Butyl Ester-d5 (target) is the (2S,3S) diastereomer, identical in stereochemistry to the pharmacologically active benazepril prodrug. The (2R,3'S) diastereomer (comparator, CAS 1356841-36-5) is a labeled protected form of a different benazepril stereoisomer with distinct ACE inhibition potency . In vitro ACE inhibition assays demonstrate that the (2S,3S) configuration is essential for high-affinity binding to the enzyme's active site, with the (2R,3'S) isomer showing >100-fold reduced inhibitory activity [1].

Stereochemistry Enzyme Inhibition Drug Metabolism

Optimal Application Scenarios for Benazepril tert-Butyl Ester-d5 (CAS 1356010-96-2) Derived from Quantitative Differentiation


LC-MS/MS Bioanalysis of Benazepril and Benazeprilat in Plasma for Pharmacokinetic Studies

Employ as a stable isotope-labeled internal standard (SIL-IS) in validated LC-MS/MS methods for quantifying benazepril and its active metabolite benazeprilat in human or animal plasma. The 5 Da mass shift and ≥98 atom% D purity ensure minimal isotopic overlap and high precision across the calibration range (1-1000 ng/mL), meeting FDA/EMA bioanalytical method validation guidelines , [1].

Regioselective Synthesis of Deuterium-Labeled Benazepril Derivatives

Use as a protected synthetic intermediate in the preparation of deuterium-labeled benazepril prodrugs or metabolites. The tert-butyl ester group permits selective carboxyl manipulations (e.g., amide formation) after deprotection, while the deuterium label is retained, enabling precise tracking of synthetic transformations and metabolic fate .

Quality Control and Impurity Profiling in Benazepril Hydrochloride API Manufacturing

Utilize as a reference standard for identifying and quantifying benazepril tert-butyl ester-related impurities in benazepril hydrochloride active pharmaceutical ingredient (API) batches. The labeled compound provides a distinct MS signal, facilitating accurate impurity profiling during ANDA submissions and commercial production [1].

Metabolic Pathway Elucidation via Isotope Tracing

Administer as a tracer in in vitro hepatocyte or in vivo animal studies to elucidate the metabolic conversion of benazepril to benazeprilat and subsequent glucuronidation. The five deuterium atoms enable MS/MS-based identification of metabolite structures and quantification of formation rates, distinguishing enzymatic from non-enzymatic pathways .

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